BenchChemオンラインストアへようこそ!

PSMA/PSM-P1 (4-12)

Immunotherapy PSMA T-cell

PSMA/PSM-P1 (4-12) is a synthetic 9-amino-acid peptide (sequence: LLHETDSAV) corresponding to residues 4–12 of the human prostate-specific membrane antigen (PSMA/FOLH1) N-terminal region. This nonamer functions as an HLA-A*02:01-restricted CTL epitope, binding to MHC class I molecules for T-cell recognition studies in prostate cancer immunotherapy research.

Molecular Formula
Molecular Weight
Cat. No. B1574970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePSMA/PSM-P1 (4-12)
SynonymsPSMA/PSM-P1 (4-12); PSMA peptide
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

PSMA/PSM-P1 (4-12) Procurement Guide: Differentiating the LLHETDSAV Peptide from Alternative PSMA-Derived HLA-A2 Epitopes


PSMA/PSM-P1 (4-12) is a synthetic 9-amino-acid peptide (sequence: LLHETDSAV) corresponding to residues 4–12 of the human prostate-specific membrane antigen (PSMA/FOLH1) N-terminal region [1]. This nonamer functions as an HLA-A*02:01-restricted CTL epitope, binding to MHC class I molecules for T-cell recognition studies in prostate cancer immunotherapy research [2]. Distinguished from other PSMA-derived peptides by its N-terminal origin and distinct immunogenicity profile, PSMA/PSM-P1 (4-12) has been evaluated in multiple Phase I/II dendritic cell-based vaccine clinical trials as a component of peptide-pulsed autologous DC therapies for advanced prostate cancer [3].

Why PSMA/PSM-P1 (4-12) Cannot Be Substituted by Other PSMA-Derived Peptides Without Experimental Validation


PSMA-derived HLA-A2-restricted peptides are not functionally interchangeable despite sharing a common parent protein. PSMA/PSM-P1 (4-12) (LLHETDSAV) and the alternative epitope PSM-P2/PSMA(711-719) (ALFDIESKV) exhibit fundamentally divergent immunogenicity profiles that directly determine experimental outcomes [1]. In a Phase I clinical trial, patients receiving DC pulsed with PSM-P2 alone (group 5) demonstrated an average decrease in PSA, whereas this effect was not observed with PSM-P1 alone [2]. Furthermore, a dedicated immunogenicity study concluded that LLHETDSAV is poorly immunogenic in humans, with no detectable T-cell responses by IFN-γ ELISPOT, and recommended that alternative prostate cancer antigens be pursued [3]. Substituting one PSMA peptide for another without accounting for these documented differences in immune reactivity will yield non-comparable datasets and potentially invalid experimental conclusions.

Quantitative Differentiation Evidence for PSMA/PSM-P1 (4-12): Comparator-Based Performance Data for Procurement Decisions


IFN-γ T-Cell Response: PSMA/PSM-P1 (4-12) vs. PSM-P2/PSMA(711-719) — A Quantified Immunogenicity Gap

PSMA/PSM-P1 (4-12) (LLHETDSAV) induces no detectable IFN-γ T-cell response by ex vivo ELISPOT assay in HLA-A2+ castrate-resistant prostate cancer patients (0/12 patients responsive), as reported by Knight et al. [1]. In contrast, the comparator peptide PSM-P2/PSMA(711-719) (ALFDIESKV) induces the strongest IFN-γ response among all evaluated PSMA epitopes, measured at 185 ± 12.3 SFUs per 10⁵ splenocytes in transgenic mouse models, as reported by Huang et al. [2]. This represents a functionally complete divergence in immunogenicity: from undetectable to robust response.

Immunotherapy PSMA T-cell

Clinical PSA Response: DC Pulsed with PSMA/PSM-P1 vs. DC Pulsed with PSM-P2 in Phase I Prostate Cancer Trial

In the Phase I clinical trial reported by Tjoa et al. (1996), cellular response against PSMA peptides was observed in HLA-A2+ patients infused with DC pulsed with either PSM-P1 or PSM-P2 (groups 4 and 5, respectively), but an average decrease in prostate-specific antigen (PSA) was detected only in group 5 (DC pulsed with PSM-P2) [1]. Across the combined Phase I/II evaluation, 9 partial responders were identified based on NPCP criteria plus ≥50% PSA reduction, with 4 responders continuing from Phase I (average response duration 225 days) and a combined average total response period exceeding 370 days when both PSM-P1 and PSM-P2 were used together with DC [2].

Prostate cancer Dendritic cell PSA

PSMA Enzymatic Binding Affinity: [99mTc]Tc-PSMA-P1 vs. Benchmark PSMA Inhibitor PSMA-617 — Different Binding Domains, Different Utilities

When conjugated as the radiotracer [99mTc]Tc-PSMA-P1, the compound demonstrates strong PSMA binding affinity with Kd = 16.14 ± 1.452 nM as measured by saturation binding assay, along with high in vitro serum stability (≥95% up to 4 h) and hydrophilicity (log D7.4 = −2.55 ± 0.130) [1]. In comparison, the FDA-approved benchmark small-molecule PSMA inhibitor PSMA-617 (vipivotide tetraxetan) exhibits substantially higher enzymatic active-site affinity with Ki = 0.37 nM [2]. However, PSMA/PSM-P1 (4-12) and PSMA-617 target fundamentally different PSMA binding domains: PSMA/PSM-P1 is an HLA-A2-presented epitope derived from the PSMA N-terminal extracellular region (residues 4-12) for T-cell recognition, whereas PSMA-617 binds the enzymatic active site (Glu-urea-Lys pharmacophore) for internalization-based imaging/therapy [3].

SPECT imaging PSMA inhibitor Radiotracer

MHC Binding Prediction Score: PSMA/PSM-P1 (4-12) vs. PSM-P2/PSMA(711-719) — Computational Evidence for Differential HLA-A*02:01 Engagement

Computational MHC binding prediction data reveal that PSM-P2/PSMA(711-719) (ALFDIESKV) achieves the highest predicted binding score (0.97) with a very low percentile rank (0.01) for HLA-A*02:01 interaction, indicating exceptional predicted MHC class I binding capacity [1]. In contrast, PSMA/PSM-P1 (4-12) (LLHETDSAV) was not among the top-ranked epitopes in the same preclinical assessment, and its predicted binding parameters are substantially lower, consistent with its documented poor immunogenicity in human studies [2]. The PSMA(27) peptide (VLAGGFFLL) has been identified as a superior DC-binding candidate compared to PSMA(711) and PSMA(663) based on flow cytometry binding efficiency to clinical-grade mature DCs, further underscoring that in-class PSMA peptides are not interchangeable [3].

MHC binding Epitope prediction HLA-A2

Recommended Procurement Scenarios for PSMA/PSM-P1 (4-12): Evidence-Based Applications


Negative Control or Low-Immunogenicity Reference Antigen in T-Cell Epitope Screening Panels

PSMA/PSM-P1 (4-12) has been definitively shown to be poorly immunogenic, with no detectable IFN-γ T-cell responses in 12 HLA-A2+ prostate cancer patients and no clinical responses as a standalone peptide vaccine [1]. This well-characterized lack of immunogenicity makes it an ideal negative control or baseline comparator when screening novel PSMA-derived or other prostate tumor-associated antigen peptides for immunogenicity. In any T-cell epitope discovery or validation panel, PSMA/PSM-P1 provides a data-backed low-response reference point against which candidate epitopes (such as PSM-P2, which induces 185 ± 12.3 SFUs per 10⁵ splenocytes [2]) can be quantitatively benchmarked.

Benchmarking Component in Dendritic Cell-Based Prostate Cancer Vaccine Formulation Studies

In Phase I/II clinical trials, the combination of DC pulsed with both PSM-P1 and PSM-P2 peptides yielded 9 partial responders out of 33 patients (27% response rate), with an average combined total response period exceeding 370 days [3]. Researchers developing next-generation DC-based prostate cancer vaccines can use PSMA/PSM-P1 (4-12) as a standardized component to reproduce and build upon these published clinical protocols, enabling direct comparison of novel adjuvants, DC maturation conditions, or delivery methods against this clinically validated benchmark.

SPECT Imaging Agent Development Using the [99mTc]Tc-PSMA-P1 Freeze-Dried Kit Platform

PSMA-P1 has been successfully formulated as a freeze-dried kit for rapid, high-purity radiolabeling with Technetium-99m, achieving ≥99% radiochemical purity and demonstrating strong PSMA binding affinity (Kd = 16.14 ± 1.452 nM), high serum stability (≥95% up to 4 h), and favorable hydrophilicity (log D7.4 = −2.55 ± 0.130) [4]. The kit formulation enables convenient, on-demand preparation of [99mTc]Tc-PSMA-P1 for SPECT/CT imaging of PSMA-expressing tumors in preclinical models, with validated tumor accumulation (1.68 ± 0.16% ID/g at 4 h in 22Rv1 xenografts) and specificity confirmed by 2-PMPA co-injection blocking [4]. This positions PSMA-P1 as a practical, kit-based SPECT imaging tool complementary to PET-based PSMA tracers.

Immunopeptidomics and MHC Tetramer Tool Development for PSMA-Specific CD8+ T-Cell Analysis

PSMA/PSM-P1 (4-12) is commercially available as an MHC tetramer reagent (A*0201/Human PSMA LLHETDSAV) for detection and enumeration of antigen-specific CD8+ T cells by flow cytometry [5]. Given its documented poor natural immunogenicity [1], this tetramer is particularly valuable for distinguishing between peptide-specific T-cell responses induced by vaccination versus background reactivity in immunopeptidomics studies, and for validating the specificity of T-cell detection assays in prostate cancer immunotherapy monitoring protocols.

Quote Request

Request a Quote for PSMA/PSM-P1 (4-12)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.